L-Threonine, N-(1-deoxy-D-fructos-1-yl)-
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Description
“L-Threonine, N-(1-deoxy-D-fructos-1-yl)-” is an Amadori compound12. These compounds are the first stable product formed in the initial stage of the Maillard reaction and are widely present in processed foods1. They have attracted attention in recent years because many functions have been revealed, including ACE inhibition1.
Synthesis Analysis
In a study, four Amadori compounds (ACs) including “L-Threonine, N-(1-deoxy-D-fructos-1-yl)-” were synthesized and characterized using UPLC-Q-TOF-MS spectra1. The synthesis of these compounds is a part of the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars1.
Molecular Structure Analysis
The molecular structure of “L-Threonine, N-(1-deoxy-D-fructos-1-yl)-” was characterized using UPLC-Q-TOF-MS spectra1. The molecular formula of this compound is C₁₀H₁₉NO₈ and its molecular weight is 281.263.
Chemical Reactions Analysis
Amadori compounds (ACs) are the first stable product formed in the initial stage of the Maillard reaction1. This reaction is a form of non-enzymatic browning involving an amino acid and a reducing sugar1.
Physical And Chemical Properties Analysis
“L-Threonine, N-(1-deoxy-D-fructos-1-yl)-” is a compound with the molecular formula C₁₀H₁₉NO₈ and a molecular weight of 281.263. More detailed physical and chemical properties of this compound are not available in the retrieved papers.
Safety And Hazards
The safety and hazards of “L-Threonine, N-(1-deoxy-D-fructos-1-yl)-” are not explicitly mentioned in the retrieved papers. However, it’s worth noting that Amadori compounds are widely present in processed foods1, suggesting that they are generally safe for consumption.
Future Directions
The future directions for the study of “L-Threonine, N-(1-deoxy-D-fructos-1-yl)-” could involve further investigation into its potential functional activities1. For instance, its ACE inhibitory activities could be explored further for potential applications in managing hypertension14. Additionally, the role of such compounds in the Maillard reaction and their impact on food quality and safety could be another area of future research1.
properties
IUPAC Name |
(2S,3R)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO8/c1-4(13)7(10(18)19)11-2-5(14)8(16)9(17)6(15)3-12/h4,6-9,11-13,15-17H,2-3H2,1H3,(H,18,19)/t4-,6-,7+,8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCOGXAUXWXFEG-DDIGBBAMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601282857 |
Source
|
Record name | N-(1-Deoxy-D-fructos-1-yl)-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Deoxy-D-fructos-1-yl)-L-threonine | |
CAS RN |
70954-04-0 |
Source
|
Record name | N-(1-Deoxy-D-fructos-1-yl)-L-threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70954-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Deoxy-D-fructos-1-yl)-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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